1-Methyl-2-propenylmagnesium chloride

Übersicht

Beschreibung

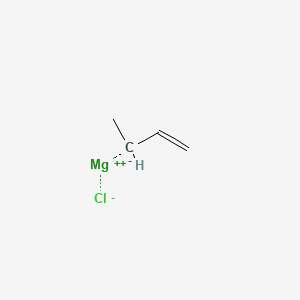

1-Methyl-2-propenylmagnesium chloride is an organometallic compound with the chemical formula C4H7ClMg. It is a colorless or light yellow liquid that decomposes at room temperature, emitting a pungent odor . This compound is primarily used as a reagent in organic synthesis, particularly as a Grignard reagent. Grignard reagents are crucial in organic chemistry for forming carbon-carbon bonds, enabling the synthesis of various organic compounds such as alcohols, ethers, ketones, acids, and esters .

Vorbereitungsmethoden

1-Methyl-2-propenylmagnesium chloride is typically prepared by reacting 1-methyl-2-propenyl chloride with magnesium powder in an anhydrous solvent, such as dry ether . The reaction is usually conducted in an ice-water bath to prevent side reactions. The general reaction scheme is as follows:

1-Methyl-2-propenyl chloride+Magnesium→1-Methyl-2-propenylmagnesium chloride

After the reaction, the compound must be stored in a dry environment to avoid contact with water or humid air, as it reacts violently with water .

Analyse Chemischer Reaktionen

1-Methyl-2-propenylmagnesium chloride undergoes various types of reactions, primarily due to its nature as a Grignard reagent. Some of the key reactions include:

Addition Reactions: It reacts with aldehydes and ketones to form corresponding homoallylic alcohols.

Substitution Reactions: It can substitute halides in organic compounds, forming new carbon-carbon bonds.

Formation of Pyrimidinethione Derivatives: It reacts with 2-mercaptopyrimidine to synthesize 3,4-dihydro-4-(1-methyl-2-propen-1-yl)-2(1H)-pyrimidinethione derivatives.

Common reagents used in these reactions include aldehydes, ketones, and 2-mercaptopyrimidine. The major products formed are homoallylic alcohols and pyrimidinethione derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1. Allylation Reactions

1-Methyl-2-propenylmagnesium chloride is frequently employed in allylation reactions. Its ambident nucleophilicity allows it to react selectively with electrophiles, yielding products with high stereoselectivity. For instance, in a study on Pd-catalyzed allylative dearomatisation, this Grignard reagent was shown to produce desired products in favorable ratios comparable to other allyl Grignard reagents .

Table 1: Allylation Products from this compound

| Reaction Type | Product(s) | Yield (%) | Conditions |

|---|---|---|---|

| Pd-catalyzed allylation | 2ab, 2ac | High | 0.5 mol% catalyst, 15 min |

| Reaction with carbonyl compounds | Arabino and ribo isomers | Selective | Varies |

1.2. Synthesis of Complex Molecules

This Grignard reagent has been utilized in the synthesis of complex organic molecules, including the functionalization of sugars and other biomolecules. For example, it has been applied to selectively react with carbonyl groups in hex-1-enopyranose derivatives, resulting in specific isomer formations .

Industrial Applications

2.1. Chemical Manufacturing

In industrial settings, this compound is used for producing various chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable reagent in the synthesis of fine chemicals and agrochemicals.

Case Study: Synthesis of Agrochemicals

A notable application involved the use of this Grignard reagent in the synthesis of specific herbicides and insecticides, where its reactivity facilitated the construction of complex molecular frameworks essential for biological activity.

Research Applications

3.1. Mechanistic Studies

Research has also focused on the mechanistic aspects of reactions involving this compound. Studies have investigated its behavior under different conditions and its interaction with various substrates, contributing to a deeper understanding of Grignard chemistry.

3.2. Environmental Chemistry

There are ongoing studies examining the environmental impact of Grignard reagents like this compound, particularly regarding their degradation pathways and potential toxicity . Understanding these aspects is crucial for developing safer chemical processes.

Safety Considerations

Due to its reactive nature, safety protocols must be strictly adhered to when handling this compound. It is classified as hazardous under OSHA standards, necessitating proper personal protective equipment (PPE) and handling procedures .

Wirkmechanismus

As a Grignard reagent, 1-Methyl-2-propenylmagnesium chloride acts by forming a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The general mechanism involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon, followed by protonation to yield the final product.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-propenylmagnesium chloride can be compared with other Grignard reagents, such as:

2-Methylallylmagnesium chloride: Similar in structure but with a different substitution pattern on the allyl group.

Allylmagnesium bromide: Another Grignard reagent with a similar reactivity but different halide component.

Vinylmagnesium bromide: Used for similar types of reactions but with a vinyl group instead of an allyl group.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis .

Biologische Aktivität

1-Methyl-2-propenylmagnesium chloride is a Grignard reagent that has garnered attention in organic synthesis and biological research due to its unique reactivity and potential biological activities. This article provides an overview of its biological activity, synthesizing relevant research findings, case studies, and data tables.

This compound (C₄H₇ClMg) is a Grignard reagent that is typically synthesized through the reaction of 1-methyl-2-propenyl chloride with magnesium in anhydrous ether or THF (tetrahydrofuran) under inert conditions. This compound is known for its ability to participate in various nucleophilic addition reactions, particularly with carbonyl compounds.

Key Reactions:

- Nucleophilic Addition: The reagent can add to carbonyl groups, leading to the formation of alcohols upon hydrolysis.

- Cross-Coupling Reactions: It is often utilized in Suzuki cross-coupling reactions, which are pivotal in synthesizing complex organic molecules.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities. These include:

- Antimicrobial Activity: Studies have indicated that derivatives formed from this Grignard reagent possess antimicrobial properties, potentially useful in developing new antibiotics.

- Anti-inflammatory Effects: Some synthesized compounds have shown promise in modulating inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Properties: Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation, indicating a role in cancer therapy development.

Case Studies

-

Antimicrobial Screening:

A study investigated the antimicrobial efficacy of compounds derived from this compound against various bacterial strains. The results indicated that specific derivatives exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as new antimicrobial agents . -

Anti-inflammatory Research:

In another study, researchers synthesized several analogs using this compound and assessed their impact on inflammatory markers in vitro. The findings revealed that some compounds significantly reduced the expression of pro-inflammatory cytokines, supporting their potential use in treating inflammatory conditions . -

Cancer Cell Proliferation:

A recent investigation focused on the anticancer properties of derivatives synthesized from this Grignard reagent. The study reported that certain compounds effectively inhibited the growth of specific cancer cell lines, highlighting their potential as anticancer agents .

Table 1: Biological Activities of Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | Staphylococcus aureus | 15 |

| Compound B | Anti-inflammatory | RAW 264.7 Macrophages | 10 |

| Compound C | Anticancer | HeLa Cells | 20 |

Table 2: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) |

|---|---|

| THF at room temperature | 75 |

| Toluene/Cyclohexane (0 °C) | 56 |

| Ethylene atmosphere | 82 |

Eigenschaften

IUPAC Name |

magnesium;but-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMFOKVRXJOGD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH-]C=C.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402180 | |

| Record name | 1-Methyl-2-propenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21969-32-4 | |

| Record name | 1-Methyl-2-propenylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.